molecular formula C17H22N4O3S B2922808 2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide CAS No. 923139-76-8

2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide

Cat. No.: B2922808
CAS No.: 923139-76-8
M. Wt: 362.45
InChI Key: OIIHMIUTZHXKNT-UHFFFAOYSA-N
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Description

The compound “2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide” is a small molecule . It belongs to the class of organic compounds known as thiazolecarboxamides, which are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with imidazole rings and dimethylphenyl groups are often synthesized and investigated for their unique chemical properties. For example, imidazole derivatives are synthesized through various methods, including cycloaddition reactions and condensation catalysis, to explore their potential in heterocyclic chemistry and as intermediates for further chemical transformations (Hunnur, Latthe, & Badami, 2005); (Yu, Hu, Wan, Li, Zheng, & Xu, 2014).

Potential Biological Activities

Imidazole and acetamide derivatives have been studied for their pharmacological properties, including their roles as antipsychotic agents and in inhibiting specific enzymes. For instance, certain imidazole derivatives were found to exhibit antipsychotic-like profiles without interacting with dopamine receptors, offering insights into novel antipsychotic therapy approaches (Wise et al., 1987).

Applications in Material Science

Dimethylphenyl imidazole derivatives have been explored for their luminescence properties, particularly in the context of lanthanide metal-organic frameworks. These compounds demonstrate potential as fluorescence sensors for various chemicals, showcasing their applications in material science and chemical sensing (Shi, Zhong, Guo, & Li, 2015).

Properties

IUPAC Name

2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-11-4-12(2)6-13(5-11)20-16(24)10-25-17-19-7-14(9-22)21(17)8-15(23)18-3/h4-7,22H,8-10H2,1-3H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIHMIUTZHXKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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